methyl 4-{3-[2-(2,6-dimethylmorpholin-4-yl)acetyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate
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Overview
Description
Methyl 4-{3-[2-(2,6-dimethylmorpholin-4-yl)acetyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate is a complex organic compound that features a morpholine ring, a pyrrole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{3-[2-(2,6-dimethylmorpholin-4-yl)acetyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a Mannich reaction, where formaldehyde, a secondary amine (2,6-dimethylmorpholine), and a ketone or aldehyde are reacted.
Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Esterification: The final step involves esterification to form the benzoate ester using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Corresponding alcohols.
Substitution: Nitro, sulfo, or halo derivatives of the original compound.
Scientific Research Applications
Methyl 4-{3-[2-(2,6-dimethylmorpholin-4-yl)acetyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antiviral properties.
Materials Science: The compound is explored for use in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The pyrrole ring may participate in π-π stacking interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{3-[2-(2,6-dimethylmorpholin-4-yl)acetyl]-1H-pyrrol-1-yl}benzoate: Lacks the additional methyl groups on the pyrrole ring.
Methyl 4-{3-[2-(morpholin-4-yl)acetyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate: Lacks the dimethyl substitutions on the morpholine ring.
Uniqueness
Methyl 4-{3-[2-(2,6-dimethylmorpholin-4-yl)acetyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate is unique due to the presence of both dimethyl substitutions on the morpholine ring and the pyrrole ring. These substitutions can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 4-[3-[2-(2,6-dimethylmorpholin-4-yl)acetyl]-2,5-dimethylpyrrol-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-14-10-20(21(25)13-23-11-15(2)28-16(3)12-23)17(4)24(14)19-8-6-18(7-9-19)22(26)27-5/h6-10,15-16H,11-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTGMUKXNIQSMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)C2=C(N(C(=C2)C)C3=CC=C(C=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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